molecular formula C9H10N4O B1335075 N-(5-methyl-1,3-benzoxazol-2-yl)guanidine CAS No. 332898-09-6

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Cat. No. B1335075
M. Wt: 190.2 g/mol
InChI Key: GNJXROFFRNCGLI-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a compound that falls within the broader class of guanidine derivatives. Guanidines are known for their wide range of applications, including their use as reagents in organic synthesis, their role in medicinal chemistry as drug candidates, and their biological significance as part of the DNA structure. The specific compound , while not directly studied in the provided papers, shares structural similarities with the guanidine derivatives discussed in the research.

Synthesis Analysis

The synthesis of guanidine derivatives can be achieved through various methods. For instance, the use of N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidines as reagents has been shown to efficiently convert primary and secondary amines to diprotected guanidines . Similarly, the synthesis of symmetric and non-symmetric guanidinebenzothiazoles involves the reaction of different amines with dimethyl benzo[d]thiazol-2-yl-carbono-dithioimidate as an intermediate . These methods could potentially be adapted for the synthesis of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of guanidine derivatives is often characterized by intramolecular and intermolecular hydrogen bonding, which can influence their stereochemistry and reactivity. For example, in the case of 2-(N,N'-disubstituted)guanidinebenzothiazoles, intramolecular hydrogen bonds assist the stereochemistry of the second substituent, while HN-alkyl protons are involved in intermolecular hydrogen bonding . These structural features are crucial for understanding the behavior of these compounds in various chemical environments.

Chemical Reactions Analysis

Guanidine derivatives can participate in a variety of chemical reactions. The reactivity of these compounds can be influenced by the presence of activating groups, as seen in the HgCl2-promoted guanylation reaction of thioureas, where the benzoyl group acts as an activating group . Additionally, the reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde demonstrates the chemo- and regioselectivity of guanidine derivatives, leading to the formation of a triazine ring . These reactions highlight the versatility of guanidine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives are influenced by their molecular structure. The presence of hydrogen bonds can affect their solubility and stability. For instance, the synthesis of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carbonyl)guanidines resulted in potent Na/H exchange inhibitors with high water solubility, demonstrating the importance of hydrophobicity and molecular design in enhancing biological activity . Moreover, the anti-influenza activity of certain methyl 6-deoxy-6-(N'-alkyl/aryl-N''-benzothiazol-2-yl)guanidino-alpha-D-glucopyranosides indicates that the guanidine moiety can impart significant bioactivity to the molecules .

Scientific Research Applications

Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest

Benzazoles and derivatives, including N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, are significant in medicinal chemistry due to their diverse biological activities. Synthetic chemists are keen on developing new procedures to access compounds with the guanidine moiety, recognizing their potential as therapeutic agents. This review highlights synthetic approaches to 2-guanidinobenzazoles and their pharmacological activities, such as cytotoxicity, inhibition of cell proliferation via angiogenesis and apoptosis, offering a comprehensive overview of chemical reactions and primary precursors related to these compounds (Rosales-Hernández et al., 2022).

Biological Activities of Guanidine Compounds

Biological Activities of Guanidine Compounds

This paper reviews the significant pharmacological properties, mechanisms of action, and therapeutic uses of simple guanidine derivatives and their cyclic analogues. It highlights the diversity of guanidine-containing molecules in their chemical, biochemical, and pharmacological properties, making them crucial in the design and development of novel drugs targeting various diseases. The review provides insights into the recent patents and original papers focused on guanidine derivatives showing promising biological activity (Sa̧czewski & Balewski, 2009).

Novel Approaches to Screening Guanidine Derivatives

Novel Approaches to Screening Guanidine Derivatives

This review delves into the therapeutic applications of newly synthesized guanidine derivatives, including small peptides and peptidomimetics. It covers the latest developments in the research for these compounds, emphasizing novel approaches for screening lead drug candidates with their pharmacological action. The article highlights the potential of guanidine-based compounds in treating neurodegenerative diseases, anti-inflammatory conditions, and other therapeutic areas, underscoring the need for further studies to support their use in various suggested domains (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Structural Variety and Application in Bioinorganic Chemistry and Catalysis

(Guanidine)copper Complexes Structural Variety and Application in Bioinorganic Chemistry and Catalysis

This paper reviews guanidine copper compounds, focusing on their structural characteristics and applications in bioinorganic chemistry and catalysis. It discusses the copper coordination chemistry of biological guanidine derivatives, various nitrogen-rich guanidine-type systems, and the increasing interest in this ligand class since the 2000s. The paper analyzes different types of guanidines for their donor properties and highlights the specific advantages of guanidines as neutral donor ligands in copper coordination chemistry, offering insights into the versatility of these compounds (Bienemann, Hoffmann, & Herres‐Pawlis, 2011).

properties

IUPAC Name

2-(5-methyl-1,3-benzoxazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-5-2-3-7-6(4-5)12-9(14-7)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJXROFFRNCGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389585
Record name N-(5-methyl-1,3-benzoxazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

CAS RN

332898-09-6
Record name N-(5-methyl-1,3-benzoxazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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